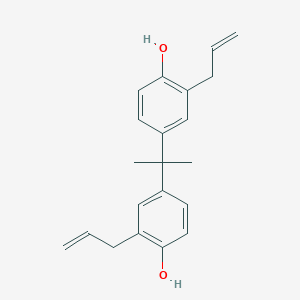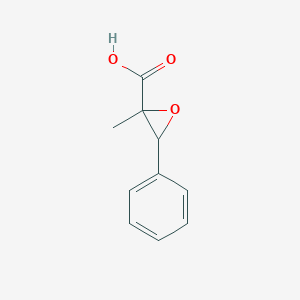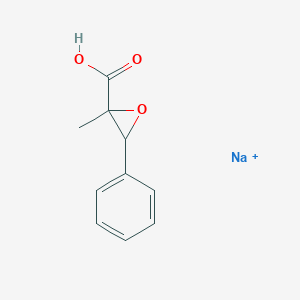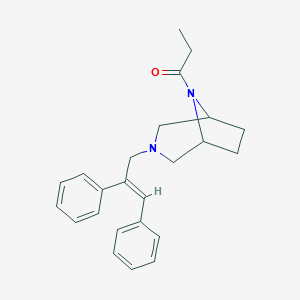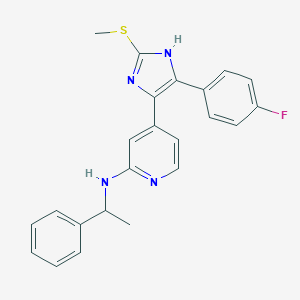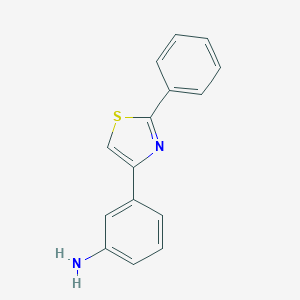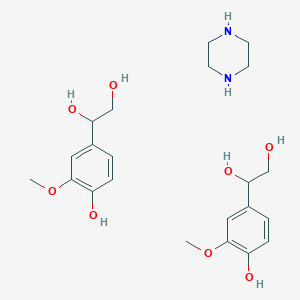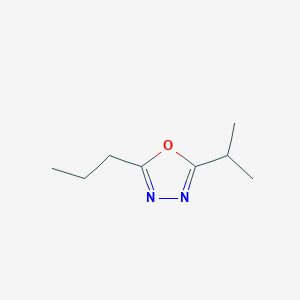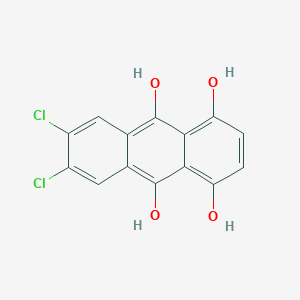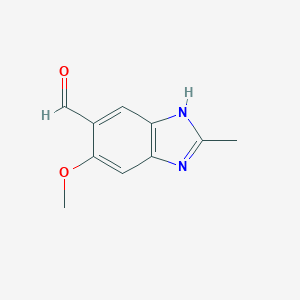
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. It has also been suggested that the compound may interact with DNA and inhibit its replication, leading to cell death.
Biochemische Und Physiologische Effekte
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications in drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Zukünftige Richtungen
The potential applications of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde in drug development and other fields make it an important area of research. Some future directions for research on this compound include investigating its interactions with specific enzymes and proteins involved in the inflammatory and cancer pathways, developing more efficient synthesis methods, and exploring its potential use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to determine the safety and efficacy of the compound for use in humans.
Synthesemethoden
The synthesis of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been reported using various methods. One of the most common methods involves the reaction of 2-methylbenzimidazole with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylbenzimidazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. The compound has been used in various in vitro and in vivo experiments to investigate its mechanism of action and biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
126436-25-7 |
|---|---|
Produktname |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
YLMQJOMFVRQGKR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Synonyme |
1H-Benzimidazole-5-carboxaldehyde,6-methoxy-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



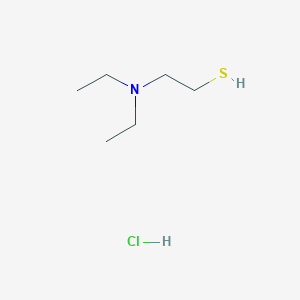
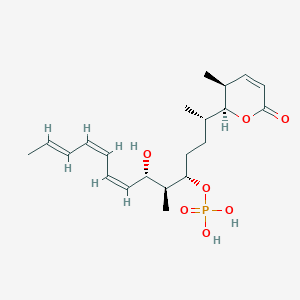
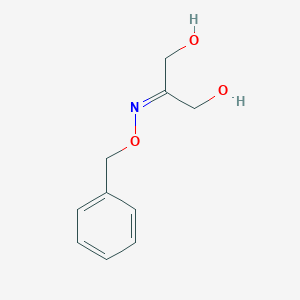
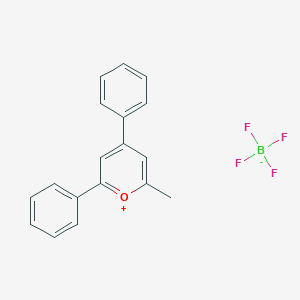
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
